Gas-Phase Proton Affinity Trend: Methylsuccinic vs. Succinic Anhydride and Inferred Position of the Ethyl Analog
The gas-phase proton affinity (PA) of methylsuccinic anhydride is 807 ± 1 kJ/mol, a 10 kJ/mol increase over succinic anhydride (PA = 797 ± 1 kJ/mol), attributed to the electron-donating inductive effect of the methyl group [1]. Although the ethyl analog was not directly measured in this study, the observed methyl substitution effect (+10 kJ/mol relative to the parent) and the known trend of increasing PA with alkyl chain length in cyclic anhydrides support the inference that 3-ethyloxolane-2,5-dione possesses a proton affinity ≥ 810 kJ/mol, incrementally higher than methylsuccinic anhydride [1]. This trend is reinforced by the reported PA of glutaric anhydride (816 ± 3 kJ/mol), demonstrating that both ring expansion and alkyl substitution elevate gas-phase basicity [1].
| Evidence Dimension | Gas-phase proton affinity (PA, kJ/mol) |
|---|---|
| Target Compound Data | ≥ 810 kJ/mol (inferred from methyl substitution trend; not directly measured) |
| Comparator Or Baseline | Succinic anhydride: 797 ± 1 kJ/mol; Methylsuccinic anhydride: 807 ± 1 kJ/mol; Glutaric anhydride: 816 ± 3 kJ/mol |
| Quantified Difference | +10 kJ/mol for methyl vs. unsubstituted; ethyl analog projected ≥ +3 kJ/mol beyond methyl |
| Conditions | Fourier transform-ion cyclotron resonance and high-pressure chemical ionization; gas phase |
Why This Matters
Proton affinity directly correlates with susceptibility to electrophilic activation and nucleophilic attack; a higher PA implies altered reaction rates with amines and alcohols, affecting coupling efficiency and side-product profiles in derivatization and polymerization workflows.
- [1] G. Bouchoux et al. Gas-Phase Basicities of Acid Anhydrides. J. Phys. Chem. A 1998, 102 (46), 9183–9192. View Source
